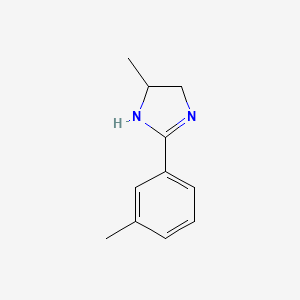![molecular formula C25H32O4Si B13691170 tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane is a complex organic compound with a unique structure that includes a furodioxolane ring system and a diphenylsilane moiety
Preparation Methods
The synthesis of tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane involves several steps. One common synthetic route includes the reaction of a furodioxolane derivative with a diphenylsilane reagent under controlled conditions. The reaction typically requires the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity .
Chemical Reactions Analysis
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furodioxolane ring or the diphenylsilane moiety are replaced with other groups. .
Scientific Research Applications
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and nanomaterials.
Biological Studies: Researchers use this compound to study its potential biological activities, including its interactions with enzymes and other biomolecules
Mechanism of Action
The mechanism of action of tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane can be compared with other similar compounds, such as:
tert-Butyl[[(3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]diphenylsilane: This compound has a similar structure but includes a fluorine atom and a trityloxymethyl group, which can alter its reactivity and applications
tert-Butyl[[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl]-1,4-diazepane-1-carboxylate:
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and structural features that make it valuable for various applications.
Properties
Molecular Formula |
C25H32O4Si |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
tert-butyl-[(2,2-dimethyl-6-methylidene-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methoxy]-diphenylsilane |
InChI |
InChI=1S/C25H32O4Si/c1-18-21(27-23-22(18)28-25(5,6)29-23)17-26-30(24(2,3)4,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,21-23H,1,17H2,2-6H3 |
InChI Key |
RYJSJNSMAQHFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)OC(C2=C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)



![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)
![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)


